Product packaging for 2-Chlorothiazolo[5,4-c]pyridine(Cat. No.:)

2-Chlorothiazolo[5,4-c]pyridine

Cat. No.: B8809159
M. Wt: 170.62 g/mol
InChI Key: CTSXGCTZFIRWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Fused Thiazole-Pyridine Systems in Heterocyclic Chemistry

Fused thiazole-pyridine systems, such as thiazolo[5,4-c]pyridine (B153566), are considered "privileged structures" in medicinal chemistry. This designation stems from their structural resemblance to endogenous molecules, like purine (B94841) bases, which allows them to bind to a variety of biological receptors and enzymes with high affinity. The fusion of a thiazole (B1198619) ring, a five-membered ring containing sulfur and nitrogen, with a pyridine (B92270) ring, a six-membered aromatic nitrogen heterocycle, creates a unique electronic and steric environment. nih.gov This arrangement provides a rigid and planar scaffold that is amenable to a wide range of chemical modifications, enabling the fine-tuning of its physicochemical and pharmacological properties.

The inherent aromaticity and the presence of multiple heteroatoms in the thiazolo[5,4-c]pyridine core allow for various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets. nih.gov Consequently, derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including their potential as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ai The versatility of this fused system makes it a valuable building block in the design of novel bioactive molecules.

Overview of the 2-Chlorothiazolo[5,4-c]pyridine Chemotype

The this compound chemotype is a specific derivative of the parent thiazolo[5,4-c]pyridine scaffold, characterized by the presence of a chlorine atom at the 2-position of the thiazole ring. This chlorine atom is a key functional group that significantly influences the reactivity of the molecule. It serves as a versatile synthetic handle, allowing for the introduction of various substituents through nucleophilic substitution reactions. This capability makes this compound a valuable intermediate in the synthesis of diverse libraries of compounds for biological screening.

The fundamental molecular descriptors for the isomeric 2-chlorothiazolo[4,5-c]pyridine, which are expected to be very similar for the [5,4-c] isomer, are presented in the table below.

PropertyValue
Molecular FormulaC₆H₃ClN₂S
Monoisotopic Mass169.97055 Da
Predicted XlogP2.3
InChIInChI=1S/C6H3ClN2S/c7-6-9-4-3-8-2-1-5(4)10-6/h1-3H
InChIKeyBFMGCAIJTMHHEG-UHFFFAOYSA-N
Canonical SMILESC1=CN=CC2=C1SC(=N2)Cl
Data for the isomeric 2-chlorothiazolo[4,5-c]pyridine, sourced from PubChem. uni.lu

Contextualization within Modern Synthetic and Chemical Biology Landscapes

In the landscape of modern synthetic chemistry, this compound and its derivatives are important intermediates. The reactivity of the C-Cl bond facilitates the construction of more complex molecular architectures through various cross-coupling and substitution reactions. For instance, a derivative, this compound-7-carbonitrile, is utilized in microwave-assisted synthesis to create more elaborate heterocyclic systems. Such synthetic versatility is crucial for generating novel compounds for high-throughput screening and drug discovery programs.

From a chemical biology perspective, the thiazolo[5,4-c]pyridine scaffold is a key component in the development of chemical probes and potential therapeutic agents. Derivatives of the isomeric thiazolo[5,4-b]pyridine (B1319707) have been identified as potent inhibitors of critical cellular enzymes like phosphoinositide 3-kinases (PI3Ks) and the c-KIT receptor tyrosine kinase. nih.govnih.gov The inhibition of these kinases is a major focus in cancer research, and the thiazolo[5,4-b]pyridine scaffold has been shown to fit well into the ATP-binding pocket of these enzymes. nih.gov These findings underscore the potential of the broader thiazolopyridine class, including the [5,4-c] isomers, as valuable tools for dissecting cellular signaling pathways and as starting points for the development of targeted therapies. The ability to systematically modify the scaffold allows for the exploration of structure-activity relationships (SAR), which is fundamental to the design of selective and potent inhibitors.

A summary of the investigated biological activities of derivatives of the related thiazolo[5,4-b]pyridine scaffold is provided below, illustrating the therapeutic potential of this class of compounds.

Biological Target/ActivityKey FindingsReference
Phosphoinositide 3-Kinase (PI3K) InhibitionDerivatives showed potent inhibitory activity, with a representative compound having an IC50 of 3.6 nM against PI3Kα. nih.gov
c-KIT InhibitionIdentified as potent inhibitors of c-KIT, with the potential to overcome resistance to existing drugs like imatinib. nih.gov
General Biological ActivityThe scaffold is recognized for its broad biological potential, including antimicrobial and anticancer properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClN2S B8809159 2-Chlorothiazolo[5,4-c]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3ClN2S

Molecular Weight

170.62 g/mol

IUPAC Name

2-chloro-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C6H3ClN2S/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H

InChI Key

CTSXGCTZFIRWGW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1N=C(S2)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chlorothiazolo 5,4 C Pyridine and Analogous Thiazolopyridines

Direct Cyclization Approaches

Direct cyclization represents a common and efficient strategy for the assembly of the thiazolo[5,4-c]pyridine (B153566) ring system. These methods begin with a pyridine (B92270) derivative already containing the necessary functionalities to undergo ring closure to form the fused thiazole (B1198619) ring.

Synthesis from Substituted Chloropyridines and Thioamide/Thiourea (B124793) Reactants

A fundamental approach to constructing the thiazole ring fused to a pyridine system involves the reaction of an aminohalopyridine with a thioamide or thiourea derivative. This method is analogous to the well-established Hantzsch thiazole synthesis.

The synthesis of thiazolo[5,4-c]pyridines can be envisioned starting from a 3-amino-4-chloropyridine (B21944) scaffold. The reaction of this precursor with a suitable thiocarbonyl compound, such as thiourea or a thioamide, would lead to the formation of the fused thiazole ring. While specific literature detailing the synthesis of 2-Chlorothiazolo[5,4-c]pyridine via this exact route is not abundant, the synthesis of isomeric compounds provides a strong basis for this methodology. For instance, the synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives has been successfully achieved by reacting 3-amino-5-bromo-2-chloropyridine (B1291305) with potassium thiocyanate. nih.gov This reaction proceeds to form the 2-aminothiazolo[5,4-b]pyridine (B1330656) scaffold.

The scope of this reaction can be extended to various substituted aminohalopyridines and a range of thioamide and thiourea reactants, allowing for the introduction of different substituents on the thiazole ring of the final product.

The mechanism for the formation of the thiazolo[5,4-c]pyridine ring from a 3-amino-4-chloropyridine and a thioamide or thiourea likely proceeds through a sequence of nucleophilic substitution and cyclization steps. The amino group of the pyridine derivative initially acts as a nucleophile, attacking the thiocarbonyl carbon of the thioamide or thiourea. This is followed by an intramolecular nucleophilic attack of the sulfur atom onto the carbon atom of the pyridine ring bearing the chloro substituent. Subsequent dehydration or elimination of a small molecule then leads to the aromatized thiazolo[5,4-c]pyridine ring system. The specific conditions, such as temperature and the use of a base, can influence the reaction rate and yield.

Utilization of Xanthic Acid Potassium Salt in Thiazolopyridine Ring Formation

An alternative and effective method for the formation of the thiazole ring in thiazolopyridine systems involves the use of xanthic acid potassium salt (potassium O-ethyldithiocarbonate). This reagent serves as a source of the C=S group necessary for the thiazole ring construction.

The reaction of an aminohalopyridine with potassium ethyl xanthate can be employed to synthesize thiazolopyridine derivatives. While a direct synthesis of this compound using this method is not explicitly detailed in the available literature, the synthesis of analogous compounds demonstrates its feasibility. For example, substituted thiazolopyridine ureas have been obtained from the reaction of 2-amino-3-chloropyridine (B188170) with potassium ethyl xanthate in refluxing N-methylpyrrolidinone. This reaction highlights the utility of xanthate salts in constructing the thiazole ring fused to a pyridine core.

Insights into the synthesis of this compound can be drawn from the synthesis of its isomers and related heterocyclic systems. The reaction of 2-chloro-3-nitropyridine (B167233) with various xanthates has been studied, primarily focusing on the synthesis of thioethers. However, these studies provide valuable information on the reactivity of chloropyridines with xanthate salts, which is a crucial first step in a potential cyclization reaction to form a thiazole ring. The initial nucleophilic substitution of the chlorine atom by the sulfur of the xanthate is a key transformation that could be followed by a subsequent cyclization involving a suitably positioned amino group on the pyridine ring to form the desired thiazolo[5,4-c]pyridine scaffold.

Single-Step Processes with Halogenated Heterocycles and Sulfur Nucleophiles

The direct construction of the thiazolopyridine core from readily available starting materials in a single step represents an efficient and atom-economical approach. These methods often involve the reaction of a halogenated pyridine derivative with a suitable sulfur-containing nucleophile, leading to the concomitant formation of the thiazole ring fused to the pyridine backbone.

Adaptations from Thiazolo[5,4-d]pyrimidine (B3050601) Synthesis (e.g., Isothiocyanates)

Methodologies successful in the synthesis of the analogous thiazolo[5,4-d]pyrimidine system have been adapted for the preparation of thiazolopyridines. A notable example involves the use of isothiocyanates. In the context of thiazolo[5,4-d]pyrimidine synthesis, 2,4,6-trimethylphenyl isothiocyanate and 2-bromo-4-isopropylphenyl isothiocyanate have been utilized. nih.gov These reactions can be performed in solvents like dimethylformamide (DMF) at 50°C, ethanol (B145695) at reflux, or a mixture of both at reflux temperature. nih.gov

This strategy can be conceptually applied to the synthesis of thiazolopyridines. For instance, the reaction of an appropriately substituted aminopyridine with an isothiocyanate could, in principle, lead to a thiourea intermediate. Subsequent intramolecular cyclization, often promoted by an oxidizing agent, would then yield the desired thiazolopyridine core. The specific reaction conditions and the nature of the substituents on both the pyridine and isothiocyanate starting materials would be crucial in determining the feasibility and efficiency of this approach for accessing this compound.

General Cyclization and Condensation Strategies

A variety of classical and modern cyclization and condensation reactions form the bedrock of synthetic routes to fused heterocyclic systems like thiazolopyridines. These strategies offer versatility in accessing a wide range of substituted derivatives.

Condensation of Thiazole and Pyridine Derivatives

The construction of the thiazolopyridine skeleton can be achieved by the condensation of pre-functionalized thiazole and pyridine rings. tandfonline.com This approach relies on having reactive functional groups on each heterocyclic precursor that can participate in a ring-closing reaction. For example, a study details the reaction of 2-oxopyridine-3-carbonitrile with ethyl chloroacetate (B1199739) to yield a pyridine ester derivative. This intermediate is then treated with hydrazine (B178648) in ethanol to form the corresponding hydrazinocarbonyl analog. arkat-usa.org While this specific example leads to a different heterocyclic system, the principle of condensing a pyridine derivative with a reagent that provides the atoms for the fused ring is a common strategy.

Another example involves the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with hydrazonyl chlorides in refluxing ethanol with a catalytic amount of triethylamine (B128534) to afford substituted 1,3-thiazole derivatives. nih.gov This demonstrates the formation of a thiazole ring appended to a pyridine moiety, which could be a precursor to a fused system under different reaction conditions.

Cyclization Methods for Constructing Thiazolopyridine Ring Systems

The formation of the thiazolopyridine ring system often involves intramolecular cyclization of a linear precursor that contains both the pyridine and thiazole components or their acyclic precursors. researchgate.net These methods are diverse and can be tailored to the specific isomer of thiazolopyridine being targeted.

One general approach involves the annelation of a thiazolidine (B150603) or thiazole ring onto an existing pyridine structure. researchgate.net For instance, the condensation of 4-amino-5-benzoyl-substituted thiazoles can lead to thiazolo[4,5-b]pyridines. researchgate.net Another strategy involves starting with pyridine derivatives that possess functional groups amenable to the construction of the thiazole ring. researchgate.net Cascade reactions, which involve a series of intramolecular transformations, have also been employed for the synthesis of complex, medium-sized rings and can be adapted for the construction of fused heterocyclic systems. researchgate.net

Starting Material TypeReagents/ConditionsProduct TypeReference
4-formylamino-5-acyl substituted thiazolesBases or acetic acid7-hydroxy-2-(methylsylfanyl)-thiazolo[4,5-b]pyridines researchgate.net
Pyridine-containing hydroxy acids and amino acidsInternal nucleophilic catalystMedium-sized lactones and lactams researchgate.net

Friedländer Reaction Applications for Fused Pyridine Scaffolds

The Friedländer synthesis is a powerful and widely used method for the construction of quinolines and, by extension, other fused pyridine systems. wikipedia.orgjk-sci.com The classical reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzoketone with a compound containing an α-methylene group, typically catalyzed by an acid or a base. wikipedia.orgorganic-chemistry.org

This methodology can be adapted for the synthesis of thiazolopyridines by using an appropriately substituted aminothiazole derivative as the "aminoaryl aldehyde/ketone" component. The reaction of this aminothiazole with a suitable ketone or aldehyde would lead to the formation of the fused pyridine ring. The reaction is versatile and can be promoted by various catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org Modern variations of the Friedländer synthesis utilize microwave irradiation and solid-supported catalysts like Amberlyst-15 to improve reaction efficiency and environmental friendliness. nih.gov

Catalyst TypeReaction ConditionsKey AdvantagesReference(s)
Acid (e.g., TFA, p-TsOH), Base (e.g., NaOH)Typically reflux in alcohol or aqueous solutionClassical, well-established method wikipedia.orgnih.gov
Lewis Acids (e.g., Nd(NO3)3·6H2O)Often milder conditionsHigh efficiency wikipedia.org
Solid-supported (e.g., Amberlyst-15, RHA-SO3H)Refluxing ethanol or solvent-freeCatalyst reusability, environmentally friendly nih.gov
Microwave Irradiation-Rapid reaction times nih.govresearchgate.net

Advanced Synthetic Transformations for Functionalization

Once the core thiazolopyridine scaffold is assembled, further chemical modifications are often necessary to introduce specific functional groups and modulate the compound's properties. A variety of modern synthetic methods can be employed for this purpose.

For instance, the introduction of a sulfone group onto a thiazole ring has been shown to be a versatile handle for subsequent transformations. rsc.org This sulfone can participate in SNAr reactions, metal-catalyzed cross-couplings (such as Suzuki-Miyaura reactions), and radical-based alkylations, allowing for the introduction of a wide array of substituents. rsc.org

Furthermore, direct C-H functionalization represents a powerful and increasingly utilized strategy for the late-stage modification of heterocyclic compounds. This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of new bonds at specific positions on the ring system. While specific examples for this compound are not detailed in the provided context, the principles of C-H activation and functionalization are broadly applicable to such heterocyclic systems.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the thiazolopyridine scaffold.

Suzuki Cross-Coupling Implementations

The Suzuki-Miyaura coupling is a widely used method for creating carbon-carbon bonds by reacting an organohalide with a boronic acid using a palladium catalyst. wikipedia.orgyoutube.com This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. youtube.com

In the context of thiazolopyridine synthesis, the Suzuki coupling can be employed to introduce aryl or heteroaryl groups at specific positions. For instance, a key step in the synthesis of certain thiazolo[5,4-b]pyridine derivatives involves the Suzuki cross-coupling of a protected 2-aminothiazolo[5,4-b]pyridine intermediate with an arylboronic acid pinacol (B44631) ester. nih.gov This reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, to yield the desired arylated thiazolopyridine. nih.gov The general applicability of Suzuki coupling extends to various heterocyclic systems, including the coupling of 2-chloropyrazine (B57796) with arylboronic acids, which has been achieved with high efficiency using novel palladium(II) pincer complexes. researchgate.net

Table 1: Examples of Suzuki Cross-Coupling Reactions in Thiazolopyridine Synthesis

Reactant 1Reactant 2CatalystProductReference
Boc-protected 2-aminothiazolo[5,4-b]pyridine2-Methyl-5-nitrophenylboronic acid pinacol esterPd(dppf)Cl₂5-Bromo-N-(tert-butoxycarbonyl)-N-(2-(2-methyl-5-nitrophenyl)thiazolo[5,4-b]pyridin-5-yl)acetamide nih.gov
2-ChloropyrazineVarious arylboronic acidsPalladium(II) ONO pincer complexes2-Arylpyrazines researchgate.net
2-Chloropyridine (B119429)Arylboronic acids(NHC)Pd(cinn)Cl2-Arylpyridines researchgate.net

This table is interactive and can be sorted by clicking on the column headers.

C-H Functionalization Strategies (e.g., Sonogashira-Type Coupling)

C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying complex molecules by directly converting carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. youtube.com One prominent example is the Sonogashira reaction, a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org

The Sonogashira coupling is particularly useful for introducing alkynyl groups, which can serve as versatile handles for further transformations. nih.gov The reaction is known for its mild conditions, often performed at room temperature, and can be adapted for copper-free systems to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.orgnih.gov While direct C-H alkynylation of the thiazolopyridine core is a developing area, the Sonogashira reaction is a staple in the synthesis of related heterocyclic systems and provides a clear pathway for the derivatization of halogenated thiazolopyridines. wikipedia.orgresearchgate.net

Nucleophilic Substitution Reactions on the Halogenated Core

The chlorine atom at the 2-position of this compound is susceptible to nucleophilic attack, making it a key site for introducing a wide array of functional groups.

Displacement of Chloro-Substituents

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in heterocyclic chemistry. youtube.comkhanacademy.org In this process, a nucleophile attacks the electron-deficient carbon atom bearing the halogen, leading to the formation of a Meisenheimer intermediate, followed by the expulsion of the halide leaving group to restore aromaticity. nih.gov The reactivity of the substrate is enhanced by the presence of electron-withdrawing groups on the aromatic ring. nih.gov

In the case of this compound, the chlorine atom can be displaced by various nucleophiles. This reaction is analogous to the well-established nucleophilic substitution reactions of other 2-halopyridines. youtube.com The electron-deficient nature of the pyridine ring, further influenced by the fused thiazole ring, facilitates this substitution. nih.gov

Reactions with Amine Nucleophiles for Substituted Derivatives

The reaction of this compound and its analogs with amine nucleophiles is a particularly important transformation, leading to the synthesis of 2-aminothiazolopyridine derivatives. nih.govresearchgate.net These derivatives are of significant interest in medicinal chemistry. nih.govresearchgate.net

The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine attacks the C-2 position, displacing the chloride. youtube.comlibretexts.org This type of amination is a common strategy for building complex heterocyclic scaffolds. researchgate.netlibretexts.orgyoutube.com For example, in the synthesis of thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors, a key step involves the formation of an amide bond by reacting an aniline (B41778) intermediate with various carboxylic acids. nih.gov Similarly, tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivatives with Met inhibitory activity have been synthesized through a process involving the coupling of a tetracyclic aniline with an N-acyl alanine (B10760859) derivative. researchgate.net

Table 2: Examples of Nucleophilic Substitution with Amines

Halogenated CoreAmine NucleophileProductApplication ContextReference
2-Chlorothiazolo[5,4-b]pyridine derivativeAniline derivativeAmide-substituted thiazolo[5,4-b]pyridinec-KIT inhibitors nih.gov
Tetracyclic aniline (thiazolo[5,4-c]pyridine core)N-acyl alanine derivativeTetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivativeMet inhibitors researchgate.net
2-ChloropyridineVarious amines2-Aminopyridine derivativesGeneral synthetic methodology youtube.comresearchgate.net

This table is interactive and can be sorted by clicking on the column headers.

Derivatization Strategies for Research and Analytical Purposes

Derivatization is a crucial technique in analytical chemistry used to modify a compound to enhance its detectability, improve its chromatographic properties, or stabilize it for analysis. mdpi.comlibretexts.org This can involve introducing a specific functional group that is easily detected by a particular analytical instrument. psu.edu

For research purposes, derivatization of the this compound core can be used to prepare a library of compounds for structure-activity relationship (SAR) studies. For instance, the chloro group can be replaced with a variety of substituents to probe their effect on biological activity. nih.govnih.gov

In an analytical context, derivatization can be essential for quantifying thiazolopyridine derivatives in complex matrices. For example, if a thiazolopyridine metabolite lacks a strong chromophore for UV detection in HPLC, it can be reacted with a derivatizing agent to introduce one. researchgate.net A common strategy involves reacting hydroxyl or amino groups with reagents like 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) to create derivatives that are more easily ionized and detected by mass spectrometry. nih.gov This approach has been successfully used for the analysis of vitamin D metabolites and could be adapted for thiazolopyridine analysis. nih.gov

Silylation Techniques

In multi-step syntheses of complex heterocyclic systems, the use of protecting groups is a common strategy to prevent unwanted side reactions of sensitive functional groups. Silylation, the introduction of a silyl (B83357) group, is a widely employed technique for the temporary protection of active hydrogen atoms in amines, alcohols, and thiols.

While direct literature detailing the silylation of 2-aminothiazolo[5,4-c]pyridine is scarce, the principles of silylation are broadly applicable. In the context of synthesizing the target compound, a silyl protecting group could theoretically be employed to protect the exocyclic amino group of the 2-aminothiazolo[5,4-c]pyridine intermediate prior to subsequent reactions. This protection would prevent the amino group from interfering with reagents intended for other parts of the molecule.

Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), and N,O-bis(trimethylsilyl)acetamide (BSA). The choice of silylating agent depends on the desired stability of the silyl ether or silylamine. For instance, TBDMS ethers are generally more stable to hydrolysis than TMS ethers.

The reaction typically involves treating the substrate with the silylating agent in the presence of a base, such as triethylamine or imidazole, in an aprotic solvent. Deprotection is usually achieved by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or by acidic hydrolysis.

Although a specific application to 2-aminothiazolo[5,4-c]pyridine is not documented in the readily available literature, the general utility of silylation in protecting amino groups on heterocyclic rings is a standard synthetic tool that could be readily adapted by those skilled in the art.

Alkyl Chloroformate Applications

Alkyl chloroformates, such as ethyl chloroformate and methyl chloroformate, are versatile reagents in organic synthesis, often used for the formation of carbamates, carbonates, and as activating agents. google.com

In a study related to analogous thiazolopyrimidine systems, ethyl chloroformate has been employed to induce ring fission. Specifically, the treatment of 2-(substituted-thio)thiazolo[5,4-d]pyrimidinones with ethyl chloroformate in ethanol resulted in the cleavage of the pyrimidine (B1678525) ring to yield the corresponding 2-(substituted-thio)-5-(ethoxycarbonylamino)thiazole. researchgate.net This reaction highlights the reactivity of the fused pyrimidine ring towards alkyl chloroformates and provides a potential, albeit unconventional, route to functionalized thiazoles from more complex heterocyclic systems.

While this example demonstrates a ring-opening reaction rather than a direct synthesis of the thiazolo[5,4-c]pyridine ring system, it underscores the potential of alkyl chloroformates to interact with and modify such bicyclic heterocycles. In a synthetic strategy, an alkyl chloroformate could potentially be used to activate a pyridine precursor or to introduce a carbamate (B1207046) functionality that could later be transformed or used to direct a cyclization. However, direct application of alkyl chloroformates in the primary cyclization step to form the thiazolo[5,4-c]pyridine ring is not a commonly reported method.

Mechanistic Investigations of Chemical Transformations Involving 2 Chlorothiazolo 5,4 C Pyridine

Elucidation of Reaction Mechanisms

The reactivity of 2-Chlorothiazolo[5,4-c]pyridine is dominated by the electronic properties of its fused heterocyclic system. The electron-withdrawing nature of the pyridine (B92270) nitrogen and the thiazole (B1198619) ring activates the molecule for specific transformations.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of this compound. The chlorine atom at the 2-position is susceptible to displacement by a variety of nucleophiles. The mechanism of this transformation is analogous to that observed in other 2-chloropyridine (B119429) systems and proceeds via a well-established addition-elimination pathway. researchgate.net

The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 2-position of the pyridine ring. stackexchange.com This position is electronically activated, or "ortho," to the pyridine nitrogen. This initial attack is typically the rate-determining step, as it involves the temporary disruption of the aromatic system to form a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.comnih.govresearchgate.net

The stability of this intermediate is the key factor governing the feasibility of the reaction. stackexchange.com In the case of attack at the 2-position, the negative charge of the Meisenheimer complex is delocalized across the ring system and, crucially, onto the electronegative pyridine nitrogen atom. stackexchange.comvaia.com This resonance stabilization significantly lowers the activation energy for the reaction compared to an attack at other positions, such as C-3, where the charge cannot be delocalized onto the nitrogen. stackexchange.comvaia.com In the final step, the aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product. nih.gov Computational studies and experimental evidence from related 2-chloropyridine derivatives have verified the presence of the Meisenheimer complex and its direct influence on the reaction rate. researchgate.net

Table 1: Mechanistic Steps of Nucleophilic Aromatic Substitution (SNAr)

Step Description Intermediate Key Feature
1. Nucleophilic Attack The nucleophile attacks the C-2 carbon, breaking the aromatic π-system. Meisenheimer Complex Rate-determining step. stackexchange.com
2. Stabilization The negative charge is delocalized over the ring and onto the pyridine nitrogen. Resonance Structures Stabilization of the anionic intermediate. vaia.com

This compound and its derivatives can participate in intramolecular cyclization reactions to construct more complex, polycyclic heterocyclic systems. These reactions are pivotal for building elaborate molecular architectures from simpler precursors.

One prominent mechanistic pathway involves palladium-catalyzed intramolecular C–H arylation. In this process, a substituent elsewhere on the molecule, which contains an aryl C-H bond, can be coupled with the C-Cl bond of the thiazolopyridine core. Studies on related pyridine derivatives show that the reaction likely proceeds through an oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by an intramolecular C-H activation/arylation step and subsequent reductive elimination to furnish the cyclized product and regenerate the catalyst. beilstein-journals.org The choice of phosphine (B1218219) ligand is critical for the success of this transformation, with bulky, electron-rich ligands often promoting higher yields. beilstein-journals.org

Another pathway involves alkylation-cyclocondensation. For instance, a related tetrahydrothiazolo[5,4-c]pyridine derivative can be synthesized by first reacting it with a compound containing a suitable leaving group (e.g., a bromoacetophenone derivative) in an alkylation step. researchgate.net This is followed by a cyclocondensation reaction, which can be promoted by heat or acid/base catalysis, to form a new fused ring. researchgate.net The specific mechanism involves the formation of an imino intermediate which subsequently cyclizes. researchgate.net

Catalytic Cycle Elucidation in Cross-Coupling and Functionalization Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of this compound. The chlorine atom at the 2-position serves as an effective leaving group, enabling reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi coupling. worktribe.com These reactions all proceed through a common catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.

The generally accepted catalytic cycle begins with the oxidative addition of the C-Cl bond of this compound to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and results in the formation of a square planar Pd(II) intermediate.

The next step is transmetalation , where the organic group from a second coupling partner (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) is transferred to the palladium center, displacing the halide. worktribe.com In the case of Buchwald-Hartwig amination, this step involves the coordination of the amine and subsequent deprotonation to form a palladium-amido complex. worktribe.com

Following transmetalation, a reductive elimination step occurs. The two organic fragments coupled to the palladium center bond to each other and are expelled from the coordination sphere, forming the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. While not always explicitly shown, a cis-trans isomerization may be required to bring the two organic groups into a cis orientation to facilitate reductive elimination.

Table 2: Generalized Catalytic Cycle for Palladium Cross-Coupling

Step Catalyst State (Start) Description Catalyst State (End)
Oxidative Addition Pd(0) This compound reacts with Pd(0), inserting the metal into the C-Cl bond. Pd(II)
Transmetalation Pd(II) The organic or amino group from the coupling partner replaces the chloride on the Pd center. Pd(II)

Solvent Effects and Reaction Condition Optimization Studies

The outcome and efficiency of chemical transformations involving this compound are highly dependent on the reaction conditions. Careful optimization of solvents, temperature, catalysts, ligands, and additives is essential for achieving high yields and selectivity.

In nucleophilic aromatic substitution reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to solubilize the reactants and facilitate the formation of the charged Meisenheimer complex. For SNAr reactions on related 2-halopyridines, conditions can be mild, but heating may be required depending on the nucleophilicity of the coupling partner. nih.gov

For palladium-catalyzed reactions , the choice of solvent, base, and ligand is critical. Solvent systems like 1,4-dioxane/water, toluene, or DMF are common. researchgate.net The selection of the phosphine ligand on the palladium catalyst can dramatically influence the reaction, affecting the rate of oxidative addition and reductive elimination. beilstein-journals.org For instance, in intramolecular C-H arylation of pyridine amides, ligands such as triphenylphosphine (B44618) (PPh₃) or bulky alkylphosphines like tricyclohexylphosphine (B42057) have been shown to significantly improve yields. beilstein-journals.org Additives, such as pivalic acid, can also act as proton shuttles or anionic ligands to facilitate key steps in the catalytic cycle. beilstein-journals.org

In syntheses that involve cyclization, reaction conditions must be carefully controlled. For example, the synthesis of a related tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative involves a reflux in isopropanol, highlighting the need for elevated temperatures to drive the reaction. researchgate.net Furthermore, performing reactions under an inert atmosphere (e.g., nitrogen or argon) is a standard procedure to prevent the degradation of catalysts and reagents, particularly air-sensitive organometallic species. researchgate.net

Table 3: Summary of Common Reaction Conditions

Reaction Type Typical Solvents Catalysts/Reagents Key Optimization Factors
Nucleophilic Aromatic Substitution DMF, DMSO, THF Various Nucleophiles, Base (e.g., K₂CO₃, NaH) Temperature, Nucleophile Strength
Intramolecular Cyclization Isopropanol, Dichloromethane Pd(OAc)₂, Phosphine Ligands, SnCl₂ Ligand Choice, Temperature, Additives researchgate.netbeilstein-journals.org

Structure Activity Relationship Sar Studies and Theoretical Foundations for 2 Chlorothiazolo 5,4 C Pyridine Derivatives

Computational Approaches to SAR Elucidation

Computational methods are indispensable in modern drug discovery for predicting and explaining the biological activities of chemical compounds. For 2-Chlorothiazolo[5,4-c]pyridine derivatives, molecular docking and QSAR modeling have been particularly insightful.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. actascientific.com This method is instrumental in understanding the interactions between this compound derivatives and their biological targets at a molecular level.

Docking studies have been employed to investigate the binding of thiazolo[5,4-c]pyridine (B153566) derivatives to various protein targets, including kinases and DNA. For instance, docking of thiazolo[4,5-b]pyridine (B1357651) derivatives with a DNA duplex revealed strong interactions, suggesting an intercalative binding mode. actascientific.com In another study, docking simulations of thiazolo[5,4-b]pyridine (B1319707) analogues with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase showed essential hydrogen bonding interactions with key residues like Cys797, indicating potential for target engagement. nih.gov Similarly, docking of thiazolopyridine derivatives into the active sites of various tumor cell lines has helped to illustrate potential binding modes and rationalize their anti-proliferative activities. actascientific.com

The pyrimidine (B1678525) ring within the broader thiazolopyrimidine scaffold, a related structure, is anticipated to form hydrogen bonds with the hinge region of cyclin-dependent kinases (CDKs), a critical feature for ATP mimetic kinase inhibitors. acs.org Furthermore, molecular docking has been used to predict the binding affinity of thiazolo[5,4-d]pyrimidine (B3050601) derivatives to adenosine (B11128) receptors, with the results supporting in vitro findings. nih.gov These studies collectively highlight the power of molecular docking in elucidating the specific interactions that drive the biological activity of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. scienceforecastoa.com This approach is used to predict the activity of new chemical entities and to understand which structural features are important for their biological effects. scienceforecastoa.commdpi.com

QSAR studies on related heterocyclic compounds, such as thiazolidine-4-one derivatives, have successfully developed predictive models for their anti-tubercular activity. nih.gov These models often incorporate a variety of molecular descriptors, including physicochemical, topological, and electronic parameters. nih.govresearchgate.net For instance, a QSAR model for 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors was developed using a tetra-parametric model, indicating the utility of this approach. nih.gov

In the context of pyridine (B92270) derivatives, 3D-QSAR analysis using Comparative Molecular Field Analysis (CoMFA) has been performed to investigate the structure-activity relationships of 2-phenol-4-aryl-6-chlorophenyl pyridine compounds. nih.gov The resulting contour maps from such analyses can guide the rational design of more potent and selective derivatives. nih.gov While specific QSAR models for this compound are not extensively detailed in the provided results, the successful application of QSAR to structurally similar scaffolds underscores its potential for optimizing the therapeutic properties of this compound class. researchgate.netmdpi.com

Impact of Substituent Effects on Chemical Reactivity and Interactions

The chemical reactivity and biological interactions of the this compound scaffold are significantly influenced by the nature and position of its substituents.

Positional Isomerism and Substituent Nature

For example, the 4-nitrogen of the thiazolo[5,4-b]pyridine core can act as a hinge-binding motif for PI3K kinase inhibitors, while the 1-nitrogen and a 2-amino group can form hydrogen bonds with the ITK kinase hinge region. nih.gov Functionalization at the 5-position has been used to target the ATP-binding site of various kinases, and modifications at the 6-position have led to the discovery of novel c-KIT inhibitors. nih.gov

A study on thiazolo[5,4-d]thiazole (B1587360) fluorophores, which also feature a fused heterocyclic system, demonstrated a clear effect of positional isomerism on their photophysical properties. researchgate.net The connection of peripheral pyridyl-phenyl moieties at either the para- or meta-position of a phenyl bridging ring resulted in different molecular architectures (linear vs. two-armed) with distinct optical characteristics. researchgate.net This highlights how the spatial arrangement of substituents can profoundly impact molecular properties.

The nature of the substituent itself is also critical. In a series of thiazolo[5,4-b]pyridine derivatives, the addition of groups like 4-dimethylamino, 4-morpholino, and 4-methylpiperazino to a phenyl ring enhanced their enzymatic inhibitory activities. nih.gov Furthermore, the presence of a sulfonamide functionality was found to be important for PI3Kα inhibitory activity in another series of thiazolo[5,4-b]pyridine analogues. mdpi.com

Bioisosteric Replacements in Thiazolopyridine Scaffolds

Bioisosteric replacement is a strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties, with the aim of enhancing potency, selectivity, or pharmacokinetic properties. This approach has been applied to the thiazolopyridine scaffold to develop new therapeutic agents. semanticscholar.org

For instance, in the development of CDK4/6 inhibitors, the phenyl moiety of a 2-anilino-4-(thiazol-5-yl)pyrimidine pharmacophore was replaced with a pyridine ring. acs.org This modification, along with the introduction of various ionizable groups, led to the generation of potent and specific inhibitors. acs.org The thiazolo[5,4-b]pyridine scaffold itself has been utilized as a template to create multi-heterocyclic phosphoinositide 3-kinase (PI3K) inhibitors with high potency. mdpi.com

The concept of bioisosterism is also evident in the design of novel tricyclic scaffolds. A 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine tricyclic scaffold was discovered and applied to develop a potent and selective PI3Kα inhibitor, demonstrating how the fusion of additional rings can lead to new chemotypes with desirable properties. nih.gov

Conformational Analysis and its Influence on Molecular Interactions

The three-dimensional shape or conformation of a molecule is a critical determinant of its ability to interact with a biological target. Conformational analysis, therefore, provides valuable insights into the SAR of this compound derivatives.

Molecular dynamics simulations, a computational method that simulates the movement of atoms and molecules over time, have been used to study the binding selectivity of related thiazole-containing compounds. nih.gov These simulations can reveal how the flexibility of both the ligand and the protein target influences their interaction and can help to explain the structural basis for selective inhibition. nih.gov

The synthesis of rigid, multi-ring systems is a strategy employed to reduce conformational entropy, which can lead to a more favorable binding affinity for a target receptor. researchgate.net The creation of highly functionalized and fused thiazolo[3,2-a]pyridine derivatives is an example of this approach, aiming to produce a library of compounds with potentially enhanced biological activities due to their more defined three-dimensional structures. nih.gov

Electrochemical Property Characterization and DNA Interaction Studies

The investigation into the electrochemical properties and DNA interaction of this compound and its derivatives is crucial for understanding their potential mechanisms of action, particularly for applications in medicinal chemistry and materials science. While direct studies on the electrochemical behavior of this compound are not extensively documented in publicly available research, the general principles of electrochemistry for related heterocyclic systems and the documented DNA interaction of isomeric thiazolopyridine derivatives provide a foundational understanding.

Electrochemical Behavior of Related Heterocyclic Systems

While specific data for this compound is scarce, studies on other fused heterocyclic systems provide a comparative framework. For instance, the electrochemical analysis of triazolopyrimidinone (B1258933) derivatives, which are also fused nitrogen-containing heterocycles, has been conducted using voltammetric techniques. These studies revealed that the electrochemical oxidation can be irreversible and either diffusion-controlled or adsorption-controlled, depending on the specific substituents. Furthermore, the interaction of these compounds with double-stranded DNA (dsDNA) was shown to cause notable changes in the peak potential of dsDNA, suggesting an interaction that can be either electrostatic or intercalative.

In a study on pyridine-2,6-dicarbohydrazide, cyclic voltammetry in different pH solutions demonstrated that the redox behavior is highly dependent on the environment, with distinct cathodic and anodic peaks appearing under basic conditions. This highlights the sensitivity of the electrochemical properties of such compounds to their immediate chemical surroundings.

The electrochemical oxidation of thioether-containing compounds has also been explored as a method for synthesizing sulfone derivatives. This process is relevant to thiazole-containing molecules, where the sulfur atom can be a site for electrochemical modification.

DNA Interaction of Thiazolopyridine Isomers

The interaction of small molecules with DNA is a key area of research, particularly for the development of anticancer agents. Studies on isomers of this compound, such as thiazolo[5,4-b]pyridine and thiazolo[4,5-b]pyridine derivatives, have shed light on their potential to bind to DNA.

Research on certain thiazolo[4,5-b]pyridine derivatives has demonstrated their ability to interact with calf thymus DNA (CT-DNA). Electronic absorption spectroscopy and viscosity measurements from these studies suggest that the binding mode is likely intercalation, where the planar aromatic structure of the thiazolopyridine core inserts itself between the base pairs of the DNA double helix. This mode of binding is common for many planar, aromatic molecules and can lead to significant biological effects by disrupting DNA replication and transcription.

The binding constants (Kb) for these interactions provide a quantitative measure of the binding affinity. For two different thiazolo[4,5-b]pyridine derivatives, the binding constants with CT-DNA were determined to be 7.24 x 105 M-1 and 5.59 x 105 M-1, respectively. These values indicate a strong association with DNA.

Molecular docking studies have further supported the intercalative binding model. For a thiazolo[4,5-b]pyridine derivative, docking with a DNA duplex sequence showed strong interaction, with a calculated binding energy of -5.02 kcal/mol. Such computational models help to visualize the preferred orientation of the molecule within the DNA minor groove and identify the key intermolecular interactions driving the binding.

It is important to note that while these findings on isomeric systems are informative, the precise electrochemical properties and DNA binding characteristics of this compound will be influenced by the specific arrangement of the nitrogen and sulfur atoms in the [5,4-c] fused system, as well as the electronic effects of the chlorine substituent at the 2-position. Further experimental studies are required to fully elucidate these properties.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chlorothiazolo 5,4 C Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of an organic compound by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the number and chemical environment of hydrogen and carbon atoms in a molecule, respectively, which is crucial for confirming the core structure of 2-Chlorothiazolo[5,4-c]pyridine.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts (δ) of these aromatic protons would likely appear in the range of 7.0-9.0 ppm. The precise positions and splitting patterns (multiplicity) would depend on their location relative to the nitrogen atom and the fused thiazole (B1198619) ring, with coupling constants (J) revealing the connectivity between adjacent protons.

¹³C NMR: The ¹³C NMR spectrum would display six distinct signals for the six carbon atoms of the bicyclic core, as the molecule is asymmetric. The carbon atom bonded to the chlorine atom (C-2) in the thiazole ring would be expected at a significant downfield shift. The carbons of the pyridine ring would appear in the aromatic region (typically 120-150 ppm), with their exact shifts influenced by the fused ring and the nitrogen atom. researchgate.net

Interactive Data Table: Expected NMR Data for this compound

Note:
Click to view hypothetical NMR data table
¹H NMR Data ¹³C NMR Data
Atom Expected δ (ppm) Atom Expected δ (ppm)
H-4Data not availableC-2Data not available
H-6Data not availableC-4Data not available
H-7Data not availableC-5aData not available
C-6Data not available
C-7Data not available
C-7aData not available

While this compound is a planar aromatic molecule lacking stereocenters and significant conformational flexibility, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be vital for unambiguous assignment of the ¹H and ¹³C signals.

COSY: Would show correlations between protons that are coupled to each other, confirming the connectivity of the protons on the pyridine ring.

HSQC: Would correlate each proton signal with the signal of the carbon atom it is directly attached to.

No specific studies utilizing these advanced techniques for this compound have been found.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups and fingerprint the molecular structure by probing its molecular vibrations. frontiersin.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides information about the functional groups present. For this compound, characteristic absorption bands would be expected for the C=N and C=C stretching vibrations of the aromatic rings, typically in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibration would be expected to appear in the fingerprint region, generally between 600 and 800 cm⁻¹. The C-H stretching vibrations of the pyridine ring would be observed above 3000 cm⁻¹. nist.govbdu.ac.in

Interactive Data Table: Expected IR Absorption Bands for this compound

Note:
Click to view hypothetical IR data table
Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H StretchData not available
C=N / C=C Ring StretchData not available
C-Cl StretchData not available

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. Vibrations that cause a change in the polarizability of the molecule are Raman active. For this compound, the symmetric breathing vibrations of the fused aromatic rings would be expected to produce strong Raman signals. The C-S bond of the thiazole ring should also give a characteristic Raman band. As a complementary technique, Raman spectroscopy would help confirm the assignments made from the IR spectrum and provide a more complete vibrational profile of the molecule. nih.govyoutube.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable clues about the molecular structure.

For this compound (Molecular Formula: C₆H₃ClN₂S), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected monoisotopic mass would be approximately 170.9705 Da. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks at m/z ≈ 171 and m/z ≈ 173. Analysis of the fragmentation pattern could reveal the loss of fragments such as Cl, HCN, or C₂H₂, providing further confirmation of the fused ring structure. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry is a critical analytical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. This is achieved by distinguishing between ions of very similar mass-to-charge ratios. For this compound, with a molecular formula of C₆H₃ClN₂S, the theoretical monoisotopic mass can be calculated. This calculated value would then be compared against an experimental value obtained from an HRMS instrument.

Despite a comprehensive search of available scientific literature, specific experimental HRMS data, such as the measured accurate mass for the protonated molecule [M+H]⁺, for this compound could not be located. While HRMS data exists for various complex derivatives and isomers, no source provided the specific calculated vs. observed mass values for the parent compound as required for this section.

Table 1: Theoretical Mass of this compound (Note: This table is based on theoretical calculations as no experimental data was found.)

ParameterValue
Molecular Formula C₆H₃ClN₂S
Monoisotopic Mass 169.97055 Da
Isotopes Carbon (¹²C, ¹³C), Hydrogen (¹H, ²H), Chlorine (³⁵Cl, ³⁷Cl), Nitrogen (¹⁴N, ¹⁵N), Sulfur (³²S, ³³S, ³⁴S, ³⁶S)

Electronic Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The wavelengths of maximum absorbance (λmax) correspond to the energy required to promote electrons from a ground state to an excited state (e.g., π → π* or n → π* transitions) within conjugated systems and chromophores. The fused aromatic system of this compound is expected to exhibit distinct absorption bands in the UV region.

However, a detailed search of scientific databases and literature did not yield any specific experimental UV-Vis spectroscopic data for this compound. Information regarding its absorption maxima (λmax), molar absorptivity (ε), and the solvent used for analysis is not available in the reviewed sources. A 2019 PhD thesis from University College London mentions the synthesis of the compound, but does not report its UV-Vis spectrum. ucl.ac.uk

Table 2: Expected Electronic Transitions for this compound (Note: This table describes expected transitions based on chemical principles, as no experimental data was found.)

Type of TransitionChromophoreExpected Wavelength Region
π → πFused aromatic rings (thiazole, pyridine)UV Region (<400 nm)
n → πNitrogen and Sulfur lone pairsUV Region (<400 nm)

X-ray Diffraction Studies for Solid-State Structure Determination

A rigorous search for crystallographic data for this compound was performed. The search did not uncover any published studies reporting the growth of single crystals of this compound or the determination of its solid-state structure by X-ray diffraction. Consequently, crucial data such as the crystal system, space group, unit cell parameters, and atomic coordinates are not available.

Table 3: Crystallographic Data for this compound (Note: No experimental data was found in the searched literature.)

ParameterValue
Crystal System Not determined
Space Group Not determined
Unit Cell Dimensions (a, b, c) Not determined
Unit Cell Angles (α, β, γ) Not determined
Molecules per Unit Cell (Z) Not determined

Computational Modeling and Chemoinformatics in the Study of 2 Chlorothiazolo 5,4 C Pyridine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a favorable balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Calculations

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms, known as the ground-state geometry. Geometry optimization calculations using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), can precisely predict bond lengths, bond angles, and dihedral angles. researchgate.net This process finds the coordinates on the potential energy surface where the net forces on all atoms are zero, representing a stable conformer.

The electronic structure of 2-Chlorothiazolo[5,4-c]pyridine, once optimized, reveals the distribution of electrons within the molecule. The fused pyridine (B92270) and thiazole (B1198619) rings create a π-conjugated system. The presence of electronegative nitrogen and sulfur atoms, along with the chlorine substituent, significantly influences the electron density distribution, creating a unique electrostatic potential map that is crucial for understanding intermolecular interactions.

Illustrative Optimized Geometry Parameters for a Thiazolopyridine Core Note: The following data is representative of a thiazolopyridine scaffold and illustrates the typical output of a DFT geometry optimization. Actual values for this compound would require specific calculation.

Bond Lengths (Å)Bond Angles (°)
BondTypical LengthAngleTypical Angle
C-S1.77C-S-C89.5
C-N (thiazole)1.37C-N-C (pyridine)117.0
C=N (thiazole)1.31S-C-N115.0
C-C (fusion)1.40C-C-N123.0
C-Cl1.74N-C-Cl115.5

Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis)

DFT calculations are highly effective at predicting spectroscopic parameters, which can be used to validate experimental findings or to characterize a molecule before its synthesis.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the IR spectrum. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as C-Cl stretching, C=N stretching, and aromatic ring modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical shifts are invaluable for structural elucidation.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This analysis provides insights into the electronic transitions, often π → π* and n → π* transitions, within the conjugated system.

Illustrative Predicted Spectroscopic Data for this compound Note: This table is a representative example of data that would be generated from DFT and TD-DFT calculations.

ParameterPredicted ValueAssignment/Transition
IR Frequency (cm⁻¹)~1100C-Cl Stretch
~1580C=N Stretch
¹³C NMR Shift (ppm)~160C2 (Carbon bearing Cl)
~115-150Aromatic Carbons
¹H NMR Shift (ppm)~7.5-8.5Pyridine Ring Protons
UV-Vis λ_max (nm)~280π → π
~320n → π

HOMO-LUMO Analysis for Reactivity and Charge Transfer

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity and electronic properties.

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive and can be easily polarized, facilitating intramolecular charge transfer (ICT). nih.gov For thiazolopyridine derivatives, the HOMO is typically distributed over the electron-rich thiazole ring, while the LUMO may be localized on the pyridine ring, making the system a good candidate for ICT processes.

Quantum Chemical Parameters Derived from FMO Analysis Note: Values are illustrative, based on similar heterocyclic systems.

ParameterFormulaTypical Value (eV)Significance
E_HOMO--6.3Electron-donating ability
E_LUMO--1.5Electron-accepting ability
Energy Gap (ΔE)E_LUMO - E_HOMO4.8Chemical reactivity, stability
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.4Resistance to charge transfer
Electronegativity (χ)-(E_HOMO + E_LUMO) / 23.9Electron-attracting power

Molecular Dynamics Simulations for Conformational Flexibility

While this compound is a relatively rigid fused-ring system, molecular dynamics (MD) simulations can provide valuable information about its behavior in a dynamic environment, such as in solution or when interacting with a biological target. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes over time. nih.gov For derivatives of this scaffold, MD simulations are crucial for understanding how different substituents affect the molecule's flexibility and how it might adapt its conformation to fit into a protein's binding pocket, which is a key aspect of rational drug design. nih.gov

Virtual Screening and Ligand-Based Design Methodologies

The thiazolopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. The this compound core serves as an excellent starting point for drug discovery campaigns.

Virtual Screening: This computational technique involves screening large libraries of compounds against a biological target (e.g., a protein kinase) to identify potential "hits." The structure of this compound can be used as a query in similarity searches or as a fragment for building new potential ligands. Its defined 3D shape and distribution of hydrogen bond donors and acceptors are key features for molecular recognition.

Ligand-Based Design: When the structure of the biological target is unknown, ligand-based methods are employed. By studying a set of molecules known to be active, a pharmacophore model can be developed. This model defines the essential structural features required for biological activity. The thiazolo[5,4-c]pyridine (B153566) core, with its chlorine atom at the 2-position acting as a key interaction point or a site for further chemical modification, is a valuable scaffold for such studies. Derivatives of the related thiazolo[5,4-b]pyridine (B1319707) scaffold have been successfully identified as potent inhibitors of targets like the c-KIT kinase, demonstrating the utility of this chemical class in overcoming drug resistance in cancer therapy. nih.gov Similarly, derivatives have been investigated as inhibitors for phosphoinositide 3-kinase (PI3K).

Prediction of Molecular Properties for Research Applications (e.g., Lipophilicity, CNS Penetration)

Computational tools play a crucial role in the early stages of drug discovery by predicting the physicochemical and pharmacokinetic properties of compounds. These predictions help in the selection of candidates with a higher probability of success in later developmental phases. Key properties such as lipophilicity (logP), solubility, and the potential for central nervous system (CNS) penetration are routinely calculated.

For instance, the PubChem database provides computed properties for Thiazolo[5,4-c]pyridine, including its molecular weight, XLogP3 (a measure of lipophilicity), and topological polar surface area (TPSA). nih.gov Such data is vital for assessing the "drug-likeness" of a compound. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction studies are commonly performed on novel series of compounds, such as pyrazolo[1,5-a]pyrimidines, to evaluate their potential as drug candidates. researchgate.net These studies can predict properties like gastrointestinal absorption and potential for inhibiting cytochrome P450 (CYP) isoforms, which is crucial for assessing drug-drug interaction risks. researchgate.net

The table below presents a selection of computationally predicted molecular properties for the parent compound, Thiazolo[5,4-c]pyridine. These values serve as a baseline for understanding the characteristics of this scaffold.

PropertyValueSource
Molecular FormulaC6H4N2SPubChem nih.gov
Molecular Weight136.18 g/mol PubChem nih.gov
XLogP31.3PubChem nih.gov
Hydrogen Bond Donor Count0PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count0PubChem nih.gov
Topological Polar Surface Area54 ŲPubChem nih.gov
Exact Mass136.00951931 DaPubChem nih.gov

This data is for the parent Thiazolo[5,4-c]pyridine scaffold and would be modified by the addition of the chloro- substituent and any further derivatization.

In silico Prediction of Biological Activities and Target Interactions

Beyond predicting physicochemical properties, computational methods are extensively used to forecast the biological activities and potential molecular targets of a compound. This is often achieved through techniques like molecular docking and pharmacophore modeling, which simulate the interaction between a small molecule and a protein target.

The PASS (Prediction of Activity Spectra for Substances) online tool is one such resource that can predict a wide range of biological activities based on the structure of a compound. researchgate.net For example, in silico analyses of triazolothiadiazine derivatives predicted potential activities as phosphatase and signal transduction pathway inhibitors, among others. researchgate.net Similarly, Swiss Target Prediction and BindingDB are databases that can be used to identify potential protein targets for a given molecule. researchgate.net

Molecular docking studies have been instrumental in understanding the binding modes of various heterocyclic compounds. For example, docking studies on pyridine-thiazole hybrid molecules helped to elucidate their binding interactions within the active sites of target proteins. mdpi.com In another study, docking simulations of pyrazolo[1,5-a]pyrimidines demonstrated their potential as inhibitors of enzymes like 14-alpha demethylase and transpeptidase. researchgate.net

For this compound and its derivatives, in silico target prediction and molecular docking can guide the selection of biological assays for experimental validation. By identifying the most probable protein targets, researchers can focus their efforts on the most promising therapeutic areas. For instance, computational studies on a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative suggested its interaction with the ATP-binding pocket of the Met tyrosine kinase receptor, a target in cancer therapy. researchgate.net This highlights the power of in silico methods to rationalize the activity of and guide the development of compounds based on the thiazolo[5,4-c]pyridine scaffold.

A network-based methodology has also been employed for the in silico identification of drug candidates, for example, against the influenza A virus. nih.gov This approach integrates compound-target interaction networks with disease-associated proteins to predict potential therapeutic agents. nih.gov Such systems pharmacology approaches could be applied to this compound to explore its potential against a wide range of diseases.

Research Applications and Broader Significance of 2 Chlorothiazolo 5,4 C Pyridine in Chemical Biology and Materials Science

Building Blocks in Organic Synthesis

The utility of 2-Chlorothiazolo[5,4-c]pyridine as a building block in organic synthesis is not extensively documented in publicly available research. However, the reactivity of the chloro-substituent suggests its potential as a precursor for more complex molecules.

Utilization in the Construction of Complex Heterocyclic Systems

There is a notable lack of specific examples in the scientific literature detailing the use of this compound in the construction of complex heterocyclic systems. The synthesis of the related compact condensed heterocyclic system, 2-aminothiazolo[5,4-c]pyridine, has been reported, which suggests that the 2-chloro analogue could serve as a key intermediate. researchgate.net The chloro group at the 2-position can potentially be displaced by various nucleophiles, allowing for the annulation of additional rings or the introduction of diverse functional groups, thereby leading to the formation of more complex heterocyclic structures.

Precursors for Derivatization and Functionalization

The chloro atom in this compound represents a reactive site for derivatization. While specific studies on this compound are scarce, the synthesis of 2-aminothiazolo[5,4-c]pyridine indicates that the 2-chloro precursor is a viable substrate for nucleophilic substitution reactions. researchgate.net This transformation from a chloro to an amino group is a fundamental step that opens up a wide array of subsequent functionalization possibilities. For instance, the resulting amino group can be acylated, alkylated, or used as a handle for the construction of ureas, thioureas, and sulfonamides. Furthermore, the 2-aminothiazolo[5,4-c]pyridine system has been utilized as a precursor for the synthesis of new disperse and cationic dyes. researchgate.net

Applications in Chemical Biology Research

Direct research into the chemical biology applications of this compound is not prominently featured in the existing scientific literature. The majority of studies in this area have been conducted on the isomeric thiazolo[5,4-b]pyridine (B1319707) scaffold.

Investigation as Enzyme Inhibitors (e.g., Kinases like PI3K, c-KIT, VEGFR2, Acyl-ACP Thioesterase)

There is no specific information available in the reviewed scientific literature that investigates this compound as an inhibitor of kinases such as PI3K, c-KIT, VEGFR2, or Acyl-ACP Thioesterase. In contrast, numerous studies have identified derivatives of the isomeric thiazolo[5,4-b]pyridine scaffold as potent inhibitors of various kinases, including PI3K, c-KIT, and VEGFR2. researchgate.netsemanticscholar.org These findings highlight the potential of the broader thiazolopyridine chemical space in kinase inhibitor design, though specific data for the [5,4-c] isomer is lacking.

Studies on Molecular Interactions with Biological Macromolecules

No studies were identified that specifically detail the molecular interactions of this compound with biological macromolecules. Molecular docking and interaction studies have been performed on the isomeric thiazolo[5,4-b]pyridine derivatives in the context of their kinase inhibitory activity. researchgate.netsemanticscholar.org For example, docking studies of thiazolo[5,4-b]pyridine analogues within the ATP binding pocket of PI3Kα have revealed key hydrogen bond interactions. researchgate.net

Research into Modulators of Cellular Pathways

Specific research on this compound as a modulator of cellular pathways has not been found in the available literature. The extensive research on thiazolo[5,4-b]pyridine derivatives as kinase inhibitors suggests that these related compounds can modulate cellular signaling pathways downstream of the targeted kinases, often leading to the induction of apoptosis and cell cycle arrest in cancer cells. semanticscholar.org

Design and Synthesis of Fluorescent Probes for Bioimaging

The development of fluorescent probes is crucial for visualizing and understanding biological processes within living systems. nih.govscilit.com Organic fluorescent probes, in particular, are valued for their high sensitivity, good photostability, and biocompatibility. nih.gov While direct applications of this compound as a fluorescent probe are not extensively documented, related isomers of the thiazolopyridine scaffold serve as a foundation for designing such tools.

A notable example is a novel fluorescent probe based on a thiazolo[4,5-b]pyridine (B1357651) core, designated 2-HPTP, which was synthesized for the selective detection of zinc ions (Zn²⁺). nih.gov This probe demonstrated high selectivity for Zn²⁺ over other common biological cations. nih.gov Upon complexing with Zn²⁺, 2-HPTP exhibits a significant fluorescent enhancement accompanied by a large red-shift in its emission wavelength. nih.gov Live cell imaging experiments confirmed that the 2-HPTP probe is membrane-permeable and can effectively monitor changes in intracellular Zn²⁺ concentrations. nih.gov Further studies in the nematode C. elegans established its utility for imaging Zn²⁺ in living tissues, highlighting the potential of the thiazolopyridine framework in creating sophisticated bioimaging tools. nih.gov

Table 1: Properties of the Thiazolo[4,5-b]pyridine-based Fluorescent Probe (2-HPTP)

Property Value Source
Target Ion Zn²⁺ nih.gov
Complex Stoichiometry 1:1 (Probe:Zn²⁺) nih.gov
Emission Wavelength Shift 85 nm (red-shift) nih.gov
Detection Limit 3.48 x 10⁻⁷ M nih.gov
Association Constant 2.40 x 10⁶ M⁻¹ nih.gov

Development of Herbicidal Molecules

The search for new herbicidal molecules with novel modes of action is essential for global food production and managing weed resistance. nih.gov Heterocyclic compounds are a rich source of inspiration for new agrochemicals. mdpi.com In this context, derivatives of the thiazolopyridine scaffold have been investigated for their potential as herbicides.

Recent research has focused on novel herbicidal lead structures containing a 2,3-dihydro nih.govnih.govthiazolo[4,5-b]pyridine scaffold. nih.gov These compounds function by inhibiting the acyl-acyl carrier protein (acyl-ACP) thioesterase enzyme. nih.gov This inhibition leads to potent herbicidal activity against commercially significant weeds found in major crops like wheat and corn. nih.gov Greenhouse trials have shown that certain compounds from this class exhibit promising control of grass weed species when applied pre-emergence, along with a degree of selectivity in some crops. nih.gov The synthesis of these target molecules was achieved through an optimized reduction of the thiazole (B1198619) moiety in the nih.govnih.govthiazolo[4,5-b]pyridine starting material. nih.gov

Coordination Chemistry Applications

The pyridine (B92270) and thiazole rings both contain nitrogen atoms that can act as donor sites for metal ions, making the thiazolopyridine framework an excellent candidate for ligand design in coordination chemistry. nih.gov The ability of such ligands to coordinate with a wide range of metal ions allows for the creation of diverse metal complexes with unique structural and electronic properties. nih.govresearchgate.net

Studies on related pyridine-thiazole ligands have shown they can act as bidentate agents, coordinating to a metal center through both the pyridine nitrogen and the thiazole nitrogen. researchgate.net For example, a pyridine-thiazole ligand has been used to synthesize discrete monomeric complexes with zinc(II) and polymeric chains with cadmium(II). researchgate.net In these complexes, the ligand's ability to bridge metal centers or form stable chelate rings is a key feature, demonstrating the versatility of this scaffold in constructing complex supramolecular architectures. nih.govresearchgate.net

The formation of well-defined coordination complexes is a fundamental prerequisite for applications in catalysis and molecular recognition. The specific geometry and electronic environment created by the metal-ligand interaction can facilitate chemical transformations or enable selective binding to target molecules. While specific catalytic or molecular recognition studies involving this compound were not prominently featured in the reviewed literature, the demonstrated ability of the pyridine-thiazole scaffold to form stable complexes with various metals suggests its potential for these advanced applications. researchgate.net The development of such complexes could lead to new catalysts for organic synthesis or sensors for specific analytes.

Exploration in Materials Science

The unique photophysical and electronic properties of heterocyclic compounds make them attractive building blocks for advanced functional materials. researchgate.net There is a growing demand for new fluorescent small-molecule dyes for use in solid-state photonics and optoelectronics. rsc.org

While direct applications are still emerging, the foundational work on related structures provides insight into the potential of the thiazolo[5,4-c]pyridine (B153566) core. For instance, the crystal structure of a derivative, 2-(methylthio)thiazolo[5,4-c]pyridine, has been determined. Understanding the crystal packing and intermolecular interactions in the solid state is a critical first step in designing materials with desired optical or electronic properties. rsc.org Furthermore, research on the closely related thiazolo[5,4-d]thiazole (B1587360) core has produced a family of fluorophores that display near-UV to bluish-green fluorescence, highlighting the potential of such fused heterocyclic systems in the development of new materials for optical devices. researchgate.net

Applications in Sensors and Advanced Composites

While direct applications of this compound in sensors and advanced composites are not extensively documented in publicly available literature, the inherent properties of the thiazolopyridine core suggest significant potential in these areas. The broader family of thiazole and pyridine derivatives has been investigated for these purposes, offering insights into the prospective utility of this compound.

Thiazole-containing compounds are known for their fluorescent properties, making them valuable components in the design of chemosensors. scientificarchives.com For instance, derivatives of 2-(2-pyridyl)-4-phenylthiazole have been studied as fluorescent sensors for metal ions. globethesis.com The pyridine nitrogen atom in the thiazolopyridine structure can act as a binding site for metal ions, and the fusion of the electron-rich thiazole ring with the pyridine ring can give rise to unique photophysical properties. Functionalization at the 2-position of the thiazolo[5,4-c]pyridine ring, made possible by the reactive chloro group, allows for the introduction of various chromophores and fluorophores, which could lead to the development of selective and sensitive fluorescent sensors for environmental and biological monitoring. mdpi.com For example, pyridine derivatives have been successfully utilized as fluorescent sensors for the detection of toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com

In the realm of advanced materials, the rigid and planar structure of the thiazolopyridine core is a desirable feature for the construction of coordination polymers and metal-organic frameworks (MOFs). scientificarchives.com These materials have applications in gas storage, catalysis, and sensing. The nitrogen atoms in the pyridine and thiazole rings can coordinate with metal ions, leading to the formation of extended network structures. While research has focused on isomers like thiazolo[5,4-d]thiazole in luminescent MOFs for detecting environmental contaminants, the underlying principles can be extended to thiazolo[5,4-c]pyridine derivatives. scientificarchives.com The introduction of a chloro-substituent provides a handle for post-synthetic modification of such materials, allowing for the fine-tuning of their properties.

Green Chemistry Approaches in Thiazolopyridine Synthesis and Derivatization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of thiazolopyridine derivatives, several green chemistry approaches have been explored, which are applicable to the synthesis and derivatization of this compound.

One prominent green synthetic methodology is the use of microwave irradiation. Microwave-assisted synthesis often leads to significantly reduced reaction times, increased yields, and can sometimes be performed under solvent-free conditions. mdpi.com For the synthesis of related thiazole and pyridine derivatives, microwave-assisted protocols have been shown to be highly efficient. mdpi.com For instance, a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. mdpi.com This suggests that the synthesis of this compound could also be optimized using microwave technology to enhance its environmental profile. The use of biomass-derived green solvents, such as sabinene, has also been explored for the synthesis of thiazolo[5,4-b]pyridines, offering a more sustainable alternative to conventional solvents. researchgate.net

Solvent-free synthesis is another key green chemistry principle that minimizes the use of hazardous organic solvents. One-pot, multi-component reactions under solvent-free conditions, often facilitated by microwave irradiation, have been successfully employed for the synthesis of various heterocyclic compounds, including thiazole derivatives. nih.gov These methods offer advantages in terms of operational simplicity, reduced waste, and energy efficiency. The development of a solvent-free synthetic route for this compound would be a significant step towards a more sustainable production process. Furthermore, the use of eco-friendly and recyclable catalysts is a cornerstone of green chemistry. mdpi.com While specific catalysts for the synthesis of this compound are not detailed, the broader field of heterocyclic synthesis has seen the application of various green catalysts that could be adapted for this purpose. mdpi.com

Q & A

Q. What are the established synthetic routes for 2-Chlorothiazolo[5,4-c]pyridine, and what key reaction conditions influence yield?

The synthesis typically involves cyclization reactions using 2-aminopyridine derivatives and reagents like phosphorus oxychloride (POCl₃). For example, analogous thiazolo-pyridine compounds are synthesized via reactions between 2-aminopyridine and carboxylic acids under controlled temperatures (120°C) . Continuous flow processes with automated systems are critical for ensuring high yields and purity by maintaining precise control over temperature, pressure, and reagent concentrations .

Q. How is this compound characterized structurally in research settings?

Structural characterization employs spectroscopic techniques such as IR (to confirm functional groups like C-Cl bonds), NMR (for ring substitution patterns and chlorine positioning), and mass spectrometry (to verify molecular weight). Elemental analysis is also used to confirm the molecular formula (e.g., C₆H₄ClN₂S) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Key precautions include:

  • Using nitrile gloves and flame-retardant lab coats to avoid skin contact .
  • Working under fume hoods to prevent inhalation of volatile byproducts.
  • Storing the compound at 2–8°C to maintain stability .
  • Disposing of contaminated materials according to hazardous waste protocols .

Q. What are the common applications of this compound in medicinal chemistry research?

It serves as a key intermediate for synthesizing bioactive molecules, such as enzyme inhibitors or receptor modulators. Derivatives of thiazolo-pyridines are used in pharmaceutical agents, as seen in Edoxaban-related impurities, highlighting their role in drug development .

Advanced Research Questions

Q. How do structural modifications at specific positions of the thiazolo[5,4-c]pyridine core affect its reactivity in cross-coupling reactions?

The chlorine atom at the 2-position acts as an electron-withdrawing group, activating the thiazole ring for nucleophilic aromatic substitution. Derivatives with substituents like bromine (e.g., 2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine) show enhanced reactivity in Suzuki-Miyaura couplings due to improved leaving-group potential . Methyl or Boc-protected derivatives (e.g., tert-butyl esters) are used to stabilize reactive intermediates during multi-step syntheses .

Q. What strategies mitigate contradictory data in the synthesis of this compound derivatives under varying catalytic conditions?

Yield discrepancies often arise from solvent polarity, catalyst choice (e.g., Pd vs. Cu catalysts), or competing side reactions. For example, phosphorous oxychloride-mediated cyclizations may produce varying byproducts depending on reaction time . Optimizing catalytic systems (e.g., Pd(PPh₃)₄ for cross-coupling) and using in-situ monitoring (e.g., HPLC) can resolve inconsistencies .

Q. How does the electronic environment of the thiazolo[5,4-c]pyridine ring influence its interactions with biological targets?

The electron-deficient thiazole ring enhances binding to electron-rich enzyme active sites. For instance, chlorophenyl-substituted analogs (e.g., 6-(4-chlorophenyl)-oxazolo-pyridines) exhibit increased affinity for kinases due to π-π stacking and halogen bonding . Computational studies (e.g., DFT) can model these interactions to guide rational drug design .

Q. What are the challenges in achieving enantioselective synthesis of thiazolo[5,4-c]pyridine derivatives, and how can chiral catalysts address them?

The planar geometry of the thiazolo-pyridine core complicates enantiocontrol. Strategies include:

  • Using chiral auxiliaries (e.g., Evans’ oxazolidinones) during ring formation.
  • Employing asymmetric hydrogenation with Ru-BINAP catalysts to introduce stereocenters in tetrahydro derivatives .
  • Resolving racemic mixtures via chiral HPLC for pharmacologically active compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.